Tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
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Overview
Description
Tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chloro substituent, a fluoro substituent, and a nitro group on a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzoate precursor followed by halogenation and subsequent amination. The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, the use of high-purity reagents, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
Tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate: can be compared with other benzoate derivatives such as:
Uniqueness
The uniqueness of this compound lies in its tert-butyl ester group, which can influence its reactivity and solubility compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(16)5-4-6(12)7(13)9(8(5)14)15(17)18/h4H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIAXQRMXIMYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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